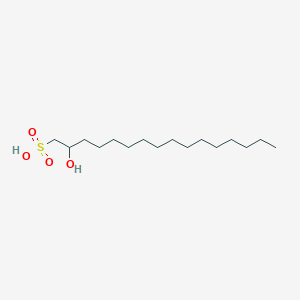
2-Hydroxyhexadecane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyhexadecane-1-sulfonic acid is an organic compound with the molecular formula C16H34O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a hexadecane chain. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexadecane-1-sulfonic acid typically involves the sulfonation of hexadecane derivatives. One common method is the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of hexadecane, followed by purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyhexadecane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of hexadecane sulfonate or hexadecane sulfinate.
Substitution: Formation of halogenated hexadecane derivatives.
Applications De Recherche Scientifique
2-Hydroxyhexadecane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties
Mécanisme D'action
The mechanism of action of 2-Hydroxyhexadecane-1-sulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can insert itself and alter the physical properties of the interface .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane-1-sulfonic acid: Lacks the hydroxyl group, making it less hydrophilic.
2-Hydroxyhexadecane: Lacks the sulfonic acid group, reducing its surfactant properties.
Octadecane-1-sulfonic acid: Has a longer carbon chain, affecting its solubility and surfactant behavior.
Uniqueness
2-Hydroxyhexadecane-1-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective as a surfactant and useful in a variety of applications where both solubility and surface activity are required .
Propriétés
Numéro CAS |
141946-79-4 |
|---|---|
Formule moléculaire |
C16H34O4S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-hydroxyhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20) |
Clé InChI |
YUBGJSHFULOAKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


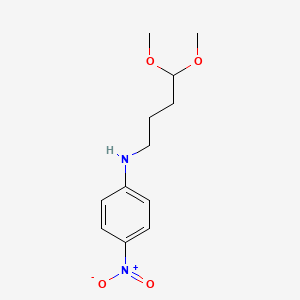

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
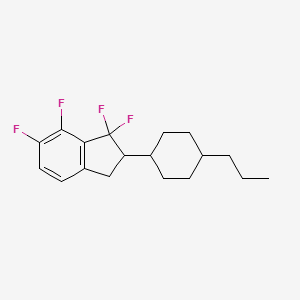
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
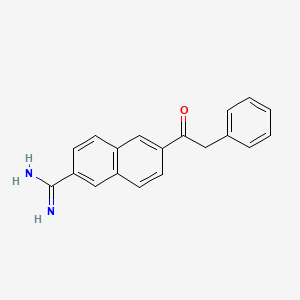
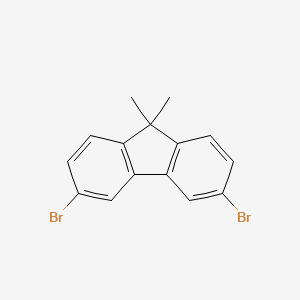
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
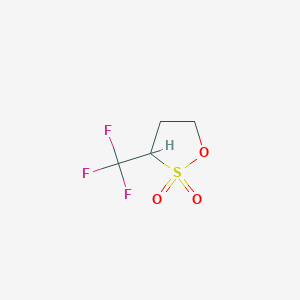
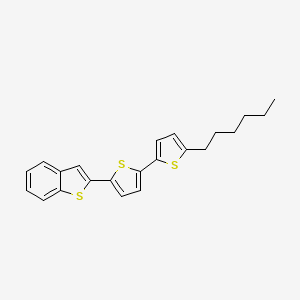
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
